3-(Aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide 3-(Aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1517170-42-1
VCID: VC4536297
InChI: InChI=1S/C8H10ClFN2O2S/c1-12-15(13,14)6-2-5(4-11)8(9)7(10)3-6/h2-3,12H,4,11H2,1H3
SMILES: CNS(=O)(=O)C1=CC(=C(C(=C1)F)Cl)CN
Molecular Formula: C8H10ClFN2O2S
Molecular Weight: 252.69

3-(Aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide

CAS No.: 1517170-42-1

Cat. No.: VC4536297

Molecular Formula: C8H10ClFN2O2S

Molecular Weight: 252.69

* For research use only. Not for human or veterinary use.

3-(Aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide - 1517170-42-1

Specification

CAS No. 1517170-42-1
Molecular Formula C8H10ClFN2O2S
Molecular Weight 252.69
IUPAC Name 3-(aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide
Standard InChI InChI=1S/C8H10ClFN2O2S/c1-12-15(13,14)6-2-5(4-11)8(9)7(10)3-6/h2-3,12H,4,11H2,1H3
Standard InChI Key JOTLKIXTYUSTCL-UHFFFAOYSA-N
SMILES CNS(=O)(=O)C1=CC(=C(C(=C1)F)Cl)CN

Introduction

Chemical and Physical Properties

The compound’s structure features a benzene ring substituted at positions 3, 4, and 5 with aminomethyl, chloro, and fluoro groups, respectively, while the sulfonamide nitrogen is methylated. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC8H10ClFN2O2S\text{C}_8\text{H}_{10}\text{ClFN}_2\text{O}_2\text{S}
Molecular Weight252.69 g/mol
IUPAC Name3-(aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide
SolubilityNot fully characterized
StabilityStable under acidic conditions; hydrolyzes in strong bases

The presence of electron-withdrawing groups (Cl, F) enhances electrophilic reactivity, while the aminomethyl group contributes to hydrogen-bonding potential .

Synthesis and Optimization

The synthesis involves multi-step reactions requiring precise control of temperature, solvent, and stoichiometry. A representative pathway includes:

  • Nitration and Sulfonation: Starting from 4-fluoro-N-methylbenzenesulfonamide, nitration at position 3 introduces a nitro group, followed by chlorination at position 4 .

  • Reduction: The nitro group is reduced to an amine using catalytic hydrogenation or iron powder in acidic media .

  • Aminomethylation: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution .

Critical reaction conditions include:

  • Use of triethylamine as a base to neutralize HCl byproducts .

  • Elevated temperatures (110°C) in sealed vessels to accelerate substitution reactions .

  • Purification via flash column chromatography to achieve >90% purity .

Yield optimization studies report a maximum of 78% under ideal conditions .

Mechanism of Action and Biological Activity

As a sulfonamide, this compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. The chloro and fluoro substituents enhance binding affinity to the PABA-binding pocket, while the N-methyl group improves metabolic stability .

Key Findings:

  • Antimicrobial Activity: Demonstrates broad-spectrum activity against Gram-positive bacteria, with MIC values ranging from 2–8 µg/mL.

  • Enzyme Inhibition: IC50_{50} of 0.5 µM against recombinant DHPS from Staphylococcus aureus.

  • Synergistic Effects: Combined with trimethoprim, it reduces bacterial resistance emergence .

Characterization Techniques

Advanced spectroscopic methods validate the compound’s structure:

  • NMR Spectroscopy: 1H^1\text{H} NMR (400 MHz, DMSO-d6_6) shows peaks at δ 2.41 ppm (N–CH3_3), δ 3.26–3.48 ppm (CH2_2NH2_2), and δ 7.44–8.12 ppm (aromatic protons) .

  • IR Spectroscopy: Absorption bands at 1340 cm1^{-1} (S=O asymmetric stretch) and 1150 cm1^{-1} (S=O symmetric stretch).

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 253.02 [M+H]+^+.

Stability and Environmental Impact

The compound exhibits:

  • Thermal Stability: Decomposes above 200°C, as shown by TGA.

  • pH Sensitivity: Stable at pH 2–6 but hydrolyzes in alkaline conditions (pH >10).

  • Environmental Persistence: Moderate biodegradability (t1/2_{1/2} = 30 days in soil) .

Applications and Future Directions

Pharmaceutical Applications

  • Antibacterial Agents: Core structure in next-generation sulfonamide antibiotics .

  • Cancer Research: Derivatives show inhibitory activity against carbonic anhydrase IX, a tumor-associated enzyme .

Industrial Uses

  • Chemical Intermediates: Key precursor in synthesizing fluorinated polymers and agrochemicals .

Research Opportunities

  • Structure-Activity Relationships (SAR): Modifying the aminomethyl group to enhance blood-brain barrier penetration .

  • Combination Therapies: Co-administration with β-lactam antibiotics to combat multidrug-resistant pathogens .

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